PD-L1-IN-1 Biochemical Potency: 115 nM IC50 in HTRF Assay vs. BMS-202 and Next-Generation Inhibitors
PD-L1-IN-1 inhibits the PD-1/PD-L1 interaction with an IC50 of 115 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay . In the same assay format, the lead compound BMS-202 exhibits an IC50 of 18 nM, while next-generation inhibitors such as PD-1/PD-L1-IN-9 (IC50 = 3.8 nM) and PD-1/PD-L1-IN-10 (IC50 = 2.7 nM) demonstrate higher biochemical potency . Although PD-L1-IN-1 is less potent in this biochemical readout, its functional activity in cellular models (see Evidence Item 2) may compensate for this difference.
| Evidence Dimension | PD-1/PD-L1 interaction inhibition |
|---|---|
| Target Compound Data | IC50 = 115 nM |
| Comparator Or Baseline | BMS-202: IC50 = 18 nM; PD-1/PD-L1-IN-9: IC50 = 3.8 nM; PD-1/PD-L1-IN-10: IC50 = 2.7 nM |
| Quantified Difference | PD-L1-IN-1 is 6.4-fold less potent than BMS-202, and >30-fold less potent than PD-1/PD-L1-IN-9/10 |
| Conditions | Homogeneous time-resolved fluorescence (HTRF) assay |
Why This Matters
Biochemical potency is a common initial screen, but functional activity in cell-based assays often better predicts in vivo efficacy, highlighting the need for orthogonal data when selecting a compound.
